1-(4-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H21FN4O3 and its molecular weight is 360.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pain Management
The compound 1-(4-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone is part of a new series of pyrazoles identified for their pharmacological activity as σ1 receptor (σ1R) antagonists, presenting a potential clinical candidate for the treatment of pain. The significance of this compound, designated as 9k or EST64454, lies in its outstanding aqueous solubility and high permeability, which classifies it as a BCS class I compound. These properties, coupled with high metabolic stability across species and an adequate pharmacokinetic profile, underscore its utility in pain management, particularly demonstrated through antinociceptive properties in mouse models of capsaicin-induced pain and partial sciatic nerve ligation (Díaz et al., 2020).
Antimicrobial Activity
Research into Schiff bases derived from 1-(3-fluoro-4-methoxyphenyl)ethanone and 1,3-disubstituted pyrazole-4-carboxaldehyde has yielded novel compounds with significant in vitro antimicrobial activity. Among these, specific derivatives demonstrated excellent activity against certain microbial strains, highlighting the potential of these synthesized compounds for further exploration in antimicrobial therapies (Puthran et al., 2019).
Crystal Structure Analysis
The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), a reaction product of ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid, has been detailed, providing insights into its conformation within the asymmetric unit. This analysis contributes to our understanding of molecular conformation, particularly highlighting the chair conformation of the piperazine ring and its spatial arrangement relative to the benzene ring, which could have implications for the design of new compounds with specific properties (Faizi et al., 2016).
Antiviral and Enzyme Inhibitory Activity
Synthesis and evaluation of various 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives have revealed not only their antiviral activity but also potential as enzyme inhibitors. This encompasses efforts in the creation of compounds with cytotoxicity against viral pathogens and the inhibition of enzymes, indicative of a broad spectrum of biological applications that merit further investigation (Attaby et al., 2006).
Properties
IUPAC Name |
1-[4-[4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carbonyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3/c1-3-26-16-12-23(15-6-4-14(19)5-7-15)20-17(16)18(25)22-10-8-21(9-11-22)13(2)24/h4-7,12H,3,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXRMOAWRKBQIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)N2CCN(CC2)C(=O)C)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.